molecular formula C7H16N2O2S B1406180 (2R)-1-(ethanesulfonyl)-2-methylpiperazine CAS No. 1568167-85-0

(2R)-1-(ethanesulfonyl)-2-methylpiperazine

Cat. No.: B1406180
CAS No.: 1568167-85-0
M. Wt: 192.28 g/mol
InChI Key: BOSBMDOCEQZSDP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Ethanesulfonyl)-2-methylpiperazine (CAS 1568167-85-0) is a chiral piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a sophisticated synthetic building block, with the ethanesulfonyl group acting as a protecting group for the piperazine nitrogen and the specific (2R) stereochemistry making it a valuable precursor for the development of enantiomerically pure drugs . Piperazine scaffolds, like the one in this compound, are recognized as privileged structures in drug discovery and are featured in numerous therapeutic agents . The specific stereochemistry of this building block is critical for researching and developing compounds with high target specificity, particularly for creating novel active pharmaceutical ingredients (APIs) and other biologically relevant molecules. This product is intended for research and development purposes in a laboratory setting only. Specifications: • CAS Number: 1568167-85-0 • Molecular Formula: C 7 H 16 N 2 O 2 S • Molecular Weight: 192.28 g/mol • Storage: Store at 2-8°C This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2R)-1-ethylsulfonyl-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSBMDOCEQZSDP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCNC[C@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of (2R)-2-Methylpiperazine

  • The primary approach involves reacting (2R)-2-methylpiperazine with ethanesulfonyl chloride under basic conditions.
  • Typical bases used include triethylamine or sodium carbonate to neutralize the hydrochloric acid formed.
  • Solvents such as dichloromethane or tetrahydrofuran are preferred for good solubility and reaction control.
  • Temperature is maintained at 0–25 °C to minimize racemization and side reactions.

Reaction Scheme:

$$
\text{(2R)-2-methylpiperazine} + \text{ethanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent, 0–25 °C}} \text{(2R)-1-(ethanesulfonyl)-2-methylpiperazine}
$$

Protection-Deprotection Routes

  • In some cases, selective protection of one nitrogen atom is employed to ensure sulfonylation occurs only on the desired nitrogen.
  • For example, Boc-protection of one nitrogen followed by sulfonylation on the free nitrogen, then Boc deprotection.
  • This method improves selectivity and yield but adds steps.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Sulfonylation Ethanessulfonyl chloride, base (Et3N) 0–25 °C 80–95 High selectivity for N1 sulfonylation
Protection (optional) Boc2O, base Room temperature >90 For selective N-protection
Deprotection (optional) Acidic conditions (TFA or HCl) Room temperature >90 Removes Boc protecting group
Purification Column chromatography or crystallization Ambient Ensures enantiomeric purity

Stereochemical Considerations

  • The (2R) configuration is preserved by conducting reactions under mild conditions to prevent epimerization.
  • Use of chiral starting materials or resolution methods prior to sulfonylation is essential.
  • Analytical techniques such as chiral HPLC and NMR confirm stereochemical integrity post-synthesis.

Comparative Analysis of Sulfonylation Agents

Sulfonylating Agent Reactivity Selectivity Ease of Handling Typical Use Case
Ethanessulfonyl chloride Moderate High Moisture sensitive Preferred for direct sulfonylation
Ethanessulfonyl fluoride Lower reactivity High More stable Alternative in sensitive substrates
Sulfonyl azides Variable Low to moderate Explosive hazard Used in specialized azole syntheses

Research Findings and Optimization

  • Studies have shown that sulfonylation of piperazine derivatives proceeds efficiently with ethanesulfonyl chloride in the presence of triethylamine at low temperatures, minimizing side reactions.
  • Alternative methods involving sulfonyl azides have been explored but often lead to mixtures or require complex purification.
  • The use of protecting groups, although adding steps, improves regioselectivity and yield, especially in multifunctionalized molecules.
  • Reaction monitoring by TLC and NMR is critical to optimize reaction time and avoid overreaction.

Summary Table of Preparation Method Features

Feature Direct Sulfonylation Protection-Deprotection Aziridine/Enaminone Route
Number of steps 1 3+ Multiple
Selectivity Moderate to high Very high Moderate
Yield 80–95% 85–90% Variable
Scalability High Moderate Low to moderate
Stereochemical control Good Excellent Good
Purification complexity Moderate Moderate High

Chemical Reactions Analysis

Coupling Reactions

(2R)-1-(ethanesulfonyl)-2-methylpiperazine participates in ipso-substitution and palladium-catalyzed cross-coupling reactions:

Table 1: Representative Coupling Reactions

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Ipso-substitution NaH, THF, 0°C → room temperatureThiazole derivatives59%
Suzuki–Miyaura coupling Pd₂(dba)₃, Cs₂CO₃, toluene–H₂O, 80–100°CBiaryl piperazine analogs45–65%
  • Key Observations :

    • The ethanesulfonyl group acts as a directing group in metal-catalyzed couplings .

    • Steric effects from the (2R)-methyl group influence regioselectivity .

Hydrolysis and Stability

The sulfonamide group in this compound demonstrates high stability under acidic and basic conditions:

  • Hydrolysis Resistance :

    • No cleavage observed in 1 M NaOH or HCl at 60°C for 24 hours .

    • Stability attributed to the strong S–N bond and electron-withdrawing sulfonyl group .

Table 2: Reactivity with Other Sulfonyl Piperazines

CompoundReactivity with NaH (THF)Catalytic Coupling Efficiency
This compoundModerateHigh (Pd systems)
N-Methylpiperazine sulfonamideHighLow
Tosyl-piperazineLowModerate
  • Key Insight :
    The (2R)-methyl group enhances steric control, reducing side reactions in nucleophilic substitutions .

Stereochemical Influence

The (2R)-configuration impacts reaction pathways:

  • Steric Hindrance : Limits axial attack in substitution reactions, favoring equatorial product formation .

  • Chiral Resolution : Used in asymmetric syntheses of pharmaceuticals, achieving enantiomeric excess (ee) >90% .

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including (2R)-1-(ethanesulfonyl)-2-methylpiperazine, exhibit potential anticancer properties. Research shows that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

1.2. Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Studies on piperazine derivatives have shown promise in modulating acetylcholine receptors, which are crucial in conditions such as Alzheimer’s disease and schizophrenia .

Drug Development

2.1. Pharmacokinetics and Bioavailability
Pharmacokinetic studies of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. The compound exhibits favorable bioavailability profiles in animal models, making it a suitable candidate for further development in pharmaceuticals .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Clearance0.8 mL/min/kg
Volume of Distribution0.38 L/kg
Half-Life7.8 hours
Bioavailability62%

Biochemical Applications

3.1. Buffering Agent
this compound has been identified as an effective buffering agent in biological systems. Its zwitterionic nature allows it to maintain stable pH levels, which is essential for enzymatic reactions and cellular functions in vitro. This property is particularly useful in cell culture media where maintaining physiological pH is critical for optimal cell growth.

3.2. Drug Delivery Systems
The compound's biocompatibility suggests potential applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery to target sites within the body .

Mechanism of Action

The mechanism of action of (2R)-1-(ethanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Key Features Primary Targets Potency (Ki or IC50) Key Findings References
(2R)-1-(Ethanesulfonyl)-2-methylpiperazine Ethanesulfonyl group; (R)-2-methyl configuration Protein kinase C (PKC) (hypothesized) Not reported Stereochemistry may enhance binding specificity compared to non-chiral analogs.
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) Isoquinoline sulfonyl group; non-chiral 2-methyl group PKC, PKA, cGMP-dependent kinases PKC: 6 µM Potent PKC inhibitor; blocks bFGF-mediated radioprotection and 5-HT2 receptor desensitization.
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonyl group; ethylamino side chain cGMP-dependent > cAMP-dependent kinases cGMP: 0.48 µM Selective for cyclic nucleotide-dependent kinases over PKC.
(2R)-1-(4-tert-Butylphenylsulfonyl)-2-methyl-4-(4-nitrophenyl)piperazine Bulky tert-butylphenyl and nitrophenyl groups; (R)-2-methyl configuration Not reported (likely kinase modulation) Not reported Enhanced steric effects may improve metabolic stability but reduce solubility.
Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate Ethyl carboxylate; methylsulfonylphenyl group Not reported Not reported Structural complexity suggests potential for CNS targeting.

Research Implications

  • Therapeutic Potential: The target compound’s chiral center and sulfonamide group position it as a candidate for neurodegenerative or oncology applications, where PKC modulation is critical .
  • Resistance Profiles: Unlike H-7, which shows variable efficacy in multidrug-resistant cells , the ethanesulfonyl derivative’s distinct structure may bypass resistance mechanisms linked to isoquinoline recognition.

Biological Activity

(2R)-1-(ethanesulfonyl)-2-methylpiperazine is a piperazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, contributing to its reactivity and biological interactions.

The compound's mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins, influencing their activity. The ethanesulfonyl group can modulate enzyme functions and cellular pathways, leading to various biological effects. This interaction is crucial for its potential applications in drug development, particularly in targeting specific molecular pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its role as a possible antimicrobial agent.
  • Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
  • Neuropharmacological Effects : Investigations into the compound's impact on neurotransmitter systems suggest it may have implications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential. Below is a summary table comparing its features with similar piperazine derivatives.

Compound NameStructure FeaturesBiological Activity
This compoundContains ethanesulfonyl and methyl groupsAntimicrobial, anticancer
1-(ethanesulfonyl)piperazineLacks methyl groupLimited biological activity
2-methylpiperazineLacks ethanesulfonyl groupMinimal activity
1-(methylsulfonyl)-2-methylpiperazineSimilar structure but different sulfonyl groupVaries based on substitution

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 32 to 64 µg/mL, indicating promising potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies evaluating the cytotoxic effects of the compound on various cancer cell lines revealed that it induced apoptosis at concentrations of 50 µM and higher. The compound was shown to activate caspase pathways, suggesting a mechanism for its anticancer activity.

Q & A

Basic Questions

Q. What synthetic routes are available for (2R)-1-(ethanesulfonyl)-2-methylpiperazine, and how is its purity verified?

  • Methodology : Synthesis typically involves chiral resolution or asymmetric synthesis. For example, benzoic acid derivatives can undergo bromination, esterification, and coupling with piperazine precursors. The stereochemistry is controlled using chiral auxiliaries or enantioselective catalysts .
  • Characterization : Purity and structure are confirmed via HPLC (chiral columns), NMR (e.g., 1^1H and 13^13C for stereochemical analysis), and GC-MS for intermediate verification. Optical rotation measurements validate enantiomeric excess .

Q. Which analytical techniques are critical for confirming stereochemistry and structural integrity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB .
  • X-ray crystallography : Provides definitive stereochemical assignment, as seen in related piperazine derivatives .
  • Vibrational spectroscopy (IR) : Identifies sulfonyl (S=O, ~1350 cm1^{-1}) and piperazine ring vibrations .

Q. What are the primary research applications of this compound?

  • Protein kinase C (PKC) inhibition : Used at 1–10 µM to block PKC in signaling studies (e.g., IL-1β mRNA induction in monocytes) .
  • CCR1 antagonism : The (2R)-configured methyl group enhances binding specificity to chemokine receptors .
  • Plant signaling studies : Blocks ethylene-mediated gene expression (e.g., osmotin induction in tobacco) .

Advanced Research Questions

Q. How does this compound inhibit PKC, and what experimental approaches validate its mechanism?

  • Mechanism : Competes with ATP at the catalytic site (Ki = 6 µM for PKC). Reversible, competitive inhibition confirmed via kinetic assays .
  • Validation :

  • Kinase activity assays : Measure residual PKC activity using fluorescent ATP analogs or radiolabeled 32^{32}P-ATP .
  • Western blotting : Detects downstream phosphorylation targets (e.g., MARCKS protein) in monocytes treated with IL-2 .

Q. How can researchers resolve contradictions in PKC inhibition efficacy across studies?

  • Key factors :

  • Cell type variability : Monocytes (human) vs. plant cells may express PKC isoforms with differential inhibitor sensitivity .
  • Concentration gradients : Use dose-response curves (0.1–50 µM) to identify IC50_{50} shifts due to off-target effects (e.g., CaM kinase cross-inhibition at >20 µM) .
  • Control inhibitors : Compare with H-8 (cGMP-dependent kinase inhibitor) to isolate PKC-specific effects .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : Simulate binding to PKC’s ATP-binding pocket using AutoDock Vina or Schrödinger .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., sulfonyl group charge distribution) to rationalize binding affinity .
  • Validation : Correlate computational data with experimental IC50_{50} values from kinase assays .

Q. How to design structure-activity relationship (SAR) studies to optimize PKC inhibition?

  • Analog synthesis : Modify the ethanesulfonyl group (e.g., replace with propanesulfonyl) or vary the methylpiperazine configuration (2R vs. 2S) .
  • Assay workflow :

In vitro kinase profiling : Test analogs against PKC isoforms (α, β, γ) and off-target kinases (PKA, CaMKII) .

QSAR modeling : Use partial least squares regression to link structural descriptors (logP, polar surface area) to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-(ethanesulfonyl)-2-methylpiperazine
Reactant of Route 2
(2R)-1-(ethanesulfonyl)-2-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.